molecular formula C13H24O B1622100 4-Pentylbicyclo[2.2.2]octan-1-OL CAS No. 76921-55-6

4-Pentylbicyclo[2.2.2]octan-1-OL

Cat. No.: B1622100
CAS No.: 76921-55-6
M. Wt: 196.33 g/mol
InChI Key: GXILFILMRJBMSD-UHFFFAOYSA-N
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Description

Overview of Bicyclo[2.2.2]octane Systems in Contemporary Organic Chemistry

The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical, rigid, and three-dimensional bridged carbocyclic system. wikipedia.org This unique structural framework has garnered significant attention in various fields of chemistry, from medicinal chemistry to materials science. BCO derivatives serve as important building blocks for therapeutic agents and as specialty monomers for polymers. google.com Their rigid nature makes them excellent scaffolds for studying through-bond and through-space electronic interactions, as well as for designing molecular architectures with well-defined spatial arrangements. acs.org

In contemporary organic synthesis, BCO systems are often utilized to construct complex polycyclic molecules, including natural products like terpenes and alkaloids. google.comresearchgate.net The Diels-Alder reaction is a primary tool for assembling the BCO framework, often providing a high degree of stereocontrol. arkat-usa.org Methodologies for creating functionalized BCOs, including those with substituents at the bridgehead positions, are continually being developed, expanding their utility in synthetic applications. escholarship.orgrsc.org

Structural and Chemical Significance of Bridgehead Substitution in Bicyclo[2.2.2]octane Scaffolds

Despite this inherent lack of reactivity for displacement reactions, functionalization at the bridgehead is crucial for many of the applications of BCO derivatives. For example, 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are model systems for studying inductive effects through molecular frameworks due to the fixed distance and orientation between the substituent and the carboxylic acid group. nih.gov The nature of the bridgehead substituent can influence the electronic properties of the entire molecule, which is a key consideration in the design of molecular wires and other functional materials. acs.org

Historical Context of Bridgehead Alcohol Research within Bicyclo[2.2.2]octane Derivatives

A significant portion of the research has focused on developing efficient synthetic routes to access these valuable intermediates. caltech.edulu.se For instance, syntheses of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which can be precursors to bridgehead alcohols, were explored as early as the 1950s. caltech.edu More recent strategies have employed novel transformations to create bridgehead hydroxylated BCO derivatives, sometimes with high enantioselectivity. lu.se These advancements have paved the way for more widespread use of bridgehead alcohols as synthetic intermediates and as key components in functional molecules.

Physicochemical Properties of 4-Pentylbicyclo[2.2.2]octan-1-ol

Detailed physicochemical data for this compound has been reported by various chemical suppliers. This solid compound has a melting point in the range of 55-62°C. sigmaaldrich.com

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O sigmaaldrich.com
Molecular Weight 196.33 g/mol sigmaaldrich.com
Melting Point 55-62 °C sigmaaldrich.com
Boiling Point 260.1 ± 8.0 °C (at 760 Torr)
Density 0.998 ± 0.06 g/cm³ (at 20°C, 760 Torr)
Flash Point 107.8 ± 10.9 °C
CAS Number 76921-55-6 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylbicyclo[2.2.2]octan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-12-6-9-13(14,10-7-12)11-8-12/h14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXILFILMRJBMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391273
Record name 4-PENTYLBICYCLO[2.2.2]OCTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76921-55-6
Record name 4-PENTYLBICYCLO[2.2.2]OCTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Pentylbicyclo 2.2.2 Octan 1 Ol and Analogous Systems

General Reactivity Profiles of Bridgehead Alcohols within Bicyclo[2.2.2]octane Architectures

Bridgehead positions in bicyclic systems, such as the C1 and C4 positions of the bicyclo[2.2.2]octane skeleton, exhibit unique reactivity due to the geometric constraints imposed by the fused ring structure. Alcohols situated at these bridgehead carbons, like 4-pentylbicyclo[2.2.2]octan-1-ol, are generally unreactive in reactions that proceed through planar carbocation intermediates, such as SN1 reactions. The rigidity of the bicyclic framework prevents the formation of a planar carbocation at the bridgehead, as this would introduce significant ring strain. Consequently, nucleophilic substitution at the bridgehead of bicyclo[2.2.2]octane derivatives is often sluggish and requires harsh reaction conditions or the use of highly reactive leaving groups.

The reactivity of these systems is also influenced by the nature of the substituent at the other bridgehead position. The electronic properties of a substituent at the 4-position can significantly impact the reactivity at the 1-position, a phenomenon that has been extensively studied to understand the transmission of non-conjugative electronic effects.

Electronic and Steric Effects of Substituents on the Reactivity of 4-Substituted Bicyclo[2.2.2]octan-1-ols

The reactivity of 4-substituted bicyclo[2.2.2]octan-1-ols is a subject of significant interest as it provides a clear platform to dissect the interplay of electronic and steric effects transmitted through a saturated molecular framework. The pentyl group in this compound primarily exerts its influence through steric bulk and weak inductive effects.

Analysis of Electrical Effect Transmission through the Bicyclo[2.2.2]octane Ring System

The transmission of electrical effects through the bicyclo[2.2.2]octane ring system occurs predominantly through two mechanisms: the field effect, which operates through space, and the inductive effect, which is transmitted through the sigma bonds of the molecular framework. nih.gov Unlike aromatic systems, resonance effects are absent. caltech.edu Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that the influence of substituents on the acidity of the carboxylic acid group is comparable in magnitude to those observed in meta- and para-substituted benzene (B151609) derivatives. caltech.edu This indicates an efficient transmission of electronic effects through the rigid bicyclic cage.

The nature of the substituent at the 4-position significantly influences the reactivity at the 1-position. Electron-withdrawing groups increase the acidity of a carboxylic acid at the 1-position, while electron-donating groups decrease it. In the case of this compound, the pentyl group is a weak electron-donating group, which would be expected to slightly decrease the acidity of the hydroxyl proton compared to the unsubstituted bicyclo[2.2.2]octan-1-ol.

Computational studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have provided quantitative insights into these effects. The calculated acidities are in good agreement with experimental values, confirming the reliability of theoretical models in predicting substituent effects in these systems. nih.gov

Kirkwood-Westheimer Model Applications to Reactivity Prediction

The Kirkwood-Westheimer model is a classical electrostatic model used to predict the effect of a substituent's dipole moment on the reactivity of a remote functional group. caltech.edu It treats the molecule as a cavity with a low dielectric constant immersed in a solvent with a higher dielectric constant. The model has been applied with qualitative success to explain the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. caltech.edu

The model predicts that the change in the dissociation constant of an acid upon substitution is proportional to the cosine of the angle between the dipole moment of the substituent and the bond connecting the substituent to the reaction center, and inversely proportional to the square of the distance between them. For 4-substituted bicyclo[2.2.2]octanes, the geometry is well-defined, making it a suitable system for applying this model. Studies have shown that the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are linearly dependent on the C-X bond dipoles, as expected from a field effect. nih.gov However, the model is more approximate for unsymmetrical substituents or those with a zero dipole moment. nih.gov

Table 1: Experimental pKa values of selected bicyclic compounds

Compound pKa Reference
Bicyclo[2.2.2]octane-1-carboxylic acid 6.75 organicchemistrydata.org
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid 6.08 organicchemistrydata.org
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid 6.31 organicchemistrydata.org
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid 5.90 organicchemistrydata.org
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid 4.4 nih.gov
para-Methylbenzoic acid 4.5 nih.gov

Oxidative Transformations of Bicyclo[2.2.2]octane-Derived Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis. For bicyclic alcohols like this compound, the rigid structure can influence the course and mechanism of these reactions.

Electrocatalytic Oxidation Processes and Mechanistic Insights

Electrocatalytic oxidation offers a green and efficient alternative to traditional chemical oxidants for the conversion of alcohols to carbonyl compounds. The process typically involves the use of a mediator, such as a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which is electrochemically oxidized to the active oxoammonium ion. This species then oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced back to the hydroxylamine, which can be re-oxidized to complete the catalytic cycle. nih.gov

Studies on the electrocatalytic oxidation of various primary and secondary alcohols using TEMPO and its derivatives have shown high efficiency and selectivity. nih.gov The mechanism for the oxidation of primary alcohols to carboxylic acids in aqueous solutions using an undivided cell with a carbonate/bicarbonate buffer has been demonstrated. nih.gov While specific studies on this compound are not prevalent, it is expected that as a tertiary alcohol, it would be resistant to oxidation under these conditions as it lacks an alpha-hydrogen. However, oxidative cleavage of C-C bonds could be a possible reaction pathway under more forcing conditions.

Photoactivation of O-H Bonds and Alkoxy Radical Chemistry in Cyclic Alcohols

The photoactivation of the O-H bond in alcohols can lead to the formation of highly reactive alkoxy radicals. These radicals can undergo a variety of transformations, including hydrogen atom transfer (HAT) and β-scission (cleavage of a C-C bond beta to the oxygen atom). The high bond dissociation energy of the O-H bond in aliphatic alcohols makes direct homolysis difficult, but photocatalytic methods have emerged to generate alkoxy radicals under mild conditions. diva-portal.org

For cyclic alcohols, the formation of an alkoxy radical can trigger ring-opening reactions via β-scission, leading to the formation of linear ketones. This deconstructive functionalization has been demonstrated for various cycloalkanols. diva-portal.org In the case of this compound, formation of the bridgehead alkoxy radical could potentially lead to the cleavage of one of the C-C bonds of the bicyclic system. The specific products would depend on the relative stability of the resulting carbon-centered radicals.

Catalyst-free aerobic photooxidation of sensitive benzylic alcohols has been achieved with high chemoselectivity by using DMSO as a solvent to trap singlet oxygen and prevent over-oxidation. nih.gov While not directly a bicyclic system, this highlights the potential for selective photo-oxidative transformations. Photocatalytic dehydrogenation of primary alcohols to aldehydes has also been reported using a Pt-TiO2 catalyst under anaerobic conditions, demonstrating another pathway for photo-induced alcohol oxidation. acs.org

Molecular Rearrangements Involving Bicyclo[2.2.2]octane Scaffolds

The rigid structure of the bicyclo[2.2.2]octane system is prone to various molecular rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. These transformations can lead to the formation of different bicyclic skeletons, such as the bicyclo[3.2.1]octane system. escholarship.orgucla.edu Such rearrangements are not only synthetically useful but also provide deep insights into reaction mechanisms.

One notable example is the intramolecular hydride shift. While well-documented in the more strained bicyclo[2.2.1]heptane systems, a ucla.eduacs.org-type intramolecular hydride shift has also been observed in a conformationally constrained bicyclo[2.2.2]octane framework. rsc.org This discovery occurred during a Schmidt fragmentation reaction of a pentacyclic dione (B5365651) containing the bicyclo[2.2.2]octane unit. rsc.org The unexpected formation of a product resulting from this hydride shift highlights that even subtle geometric constraints and a lack of conformational flexibility in the bicyclo[2.2.2]octane system can be sufficient to induce rearrangements typically associated with its more rigid, lower homologue.

Radical-induced rearrangements are also a significant reaction pathway. The generation of a radical on the bicyclo[2.2.2]octane skeleton can initiate a cascade of events leading to a structurally altered product.

A key mechanistic pathway in the rearrangement of bicyclo[2.2.2]octane systems involves the homoallyl-cyclopropylcarbinyl radical rearrangement. ucla.edu This process is observed when a radical is generated on the bicyclic framework, particularly in unsaturated derivatives. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can undergo a rearrangement to a bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.orgucla.edu

This rearrangement is also described as a neophyl rearrangement and is a general process for systems where the resulting radical in the new bicyclo[3.2.1]octyl ring system exhibits greater stability than the initial radical in the bicyclo[2.2.2]octyl system. ucla.edu The mechanism involves the initial radical (a homoallyl radical) cyclizing to form a transient cyclopropylcarbinyl radical, which then rapidly opens to give the rearranged and thermodynamically favored radical. rsc.org This pathway provides an efficient route to the bicyclo[3.2.1]octane skeleton from the more readily accessible bicyclo[2.2.2]octane precursors.

The outcome of these rearrangements—whether the original bicyclo[2.2.2]octane structure is retained or it isomerizes to the bicyclo[3.2.1]octane system—is governed by a delicate balance between ring strain and radical stability. escholarship.orgucla.edu

The bicyclo[2.2.2]octene system is generally more stable and possesses less ring strain than the bicyclo[3.2.1]octene system. escholarship.org DFT calculations show the parent bicyclo[2.2.2]octene is 1.8 kcal/mol more stable than bicyclo[3.2.1]octene. ucla.edu However, the stability of the radical intermediates can override this inherent strain difference. escholarship.org When a substituent at the radical center in the rearranged bicyclo[3.2.1]octyl system provides significant stabilization, the rearrangement becomes favorable. escholarship.orgucla.edu

For example, when the substituent can stabilize an adjacent radical (e.g., an alkoxy or phenyl group), the rearranged tertiary bicyclo[3.2.1]oct-6-en-2-yl radical is more stable, and the rearranged product predominates. ucla.edu Conversely, with substituents like silyloxymethyl or benzyl, the secondary bicyclo[2.2.2]oct-5-en-2-yl radical is found to be more stable than the tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, leading to the unrearranged product being the major isomer. ucla.edu This demonstrates that the reaction is under thermodynamic control, proceeding to the most stable radical intermediate. acs.orgnih.gov

Influence of Substituents on Rearrangement Outcomes
Initial Radical SystemSubstituent (R)Rearranged Radical SystemPredominant ProductControlling Factor
Bicyclo[2.2.2]oct-5-en-2-ylAlkoxy, PhenylBicyclo[3.2.1]oct-6-en-2-ylRearranged (Bicyclo[3.2.1]octane)Radical Stability
Bicyclo[2.2.2]oct-5-en-2-ylSilyloxymethyl, BenzylBicyclo[3.2.1]oct-6-en-2-ylUnrearranged (Bicyclo[2.2.2]octane)Ring Strain / Lower Radical Stabilization
Dibenzobicyclo[2.2.2]octenyl-Dibenzobicyclo[3.2.1]octenylRearranged (1:3 ratio)Radical Stability

Stereochemistry and Conformational Analysis of Bicyclo 2.2.2 Octan 1 Ols

Identification and Characterization of Stereogenic Centers and Isomerism in Substituted Bicyclo[2.2.2]octane Systems

The parent bicyclo[2.2.2]octane molecule is achiral, possessing a high degree of symmetry (D3h). However, substitution can reduce this symmetry and introduce chirality. In the case of 4-Pentylbicyclo[2.2.2]octan-1-ol, the substituents are located at the two bridgehead carbons, C1 and C4.

A stereogenic center is typically a carbon atom with four different substituents. In this compound, the C1 bridgehead is attached to a hydroxyl group, the C4 bridgehead, and three two-carbon bridges. The C4 bridgehead is attached to a pentyl group, the C1 bridgehead, and the same three bridges. While the three bridges are constitutionally identical, their spatial arrangement around the C1-C4 axis can lead to chirality. The molecule as a whole lacks a plane of symmetry and a center of inversion, rendering it chiral. Therefore, it exists as a pair of enantiomers.

The chirality in such substituted bicyclo[2.2.2]octane systems is a consequence of the three-dimensional arrangement of the atoms, a form of stereoisomerism that is crucial for applications involving chiral recognition, such as in catalysis or pharmacology. researchgate.net The absolute configuration of these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, taking into account the paths around the bicyclic system. For instance, the enantiopure diamine derivative, cis-2,5-diaminobicyclo[2.2.2]octane, has been synthesized and its absolute configuration determined as (1R,2R,4R,5R), highlighting the defined stereochemistry within this rigid scaffold. researchgate.net A study on petroleum-derived acids also involved the synthesis of 4-pentylbicyclo[2.2.2]octane-1-methanol, a closely related derivative, underscoring the relevance of this specific substitution pattern. plymouth.ac.uk

Enantioselective Synthesis and Chiral Resolution Techniques for Bicyclo[2.2.2]octan-1-ol Derivatives

The synthesis of enantiomerically pure bicyclo[2.2.2]octan-1-ol derivatives is of significant interest for their use as chiral building blocks, ligands, and catalysts. nih.govresearchgate.net Several strategies have been developed to achieve this, broadly categorized into enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral or prochiral starting materials.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool. For example, diphenylprolinol silyl (B83357) ether has been used to catalyze domino Michael/Michael reactions to produce bicyclo[2.2.2]octane derivatives with multiple contiguous stereocenters in excellent diastereoselectivity and high enantiomeric purity. researchgate.netresearchgate.net Tandem reactions have been developed to access bicyclo[2.2.2]octane-1-carboxylates, which can serve as precursors to the corresponding alcohols, with high enantioselectivities under metal-free conditions. rsc.orgconsensus.app

Metal-Catalyzed Reactions: Copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been employed for the enantioselective synthesis of bicyclo[2.2.2]octenones, which are versatile intermediates. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers.

Enzymatic Resolution: Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic bicyclic alcohols and their precursors. A practical synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione, a key precursor for chiral ligands, was achieved through a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) intermediate using immobilized lipases. nih.gov Baker's yeast has also been used for the enantioselective reduction of 4-substituted bicyclo[2.2.2]octane-2,6-diones, yielding chiral hydroxy ketones with varying success depending on the bridgehead substituent. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique. Direct separation of the enantiomers of bicyclo[2.2.2]octane-based amino acids has been successfully demonstrated on CSPs containing macrocyclic glycopeptide selectors. nih.gov This technique is applicable to a wide range of chiral bicyclic compounds.

MethodCatalyst/Resolving AgentSubstrate TypeKey FeatureReference
OrganocatalysisDiphenylprolinol silyl etherα,β-Unsaturated aldehydes & cyclohexenonesDomino Michael/Michael reaction for rapid complexity generation. researchgate.netresearchgate.net
OrganocatalysisOrganic BaseDienolates & acrylatesMetal-free tandem reaction for bicyclo[2.2.2]octane-1-carboxylates. rsc.orgconsensus.app
Enzymatic ResolutionImmobilized LipasesEnol acetate of bicyclo[2.2.2]octane-2,5-dionePractical, chemo-enzymatic route to homochiral precursors. nih.gov
Enzymatic ReductionBaker's Yeast4-Substituted bicyclo[2.2.2]octane-2,6-dionesEnantioselective reduction to chiral hydroxy ketones. researchgate.net
Chiral HPLCMacrocyclic Glycopeptide CSPsBicyclo[2.2.2]octane amino acidsDirect analytical or preparative separation of enantiomers. nih.gov

Influence of Conformational Rigidity and Bridgehead Nature on Stereochemical Control

The bicyclo[2.2.2]octane system is characterized by exceptional conformational rigidity. Unlike cyclohexane (B81311), which readily interconverts between chair conformations, the bicyclo[2.2.2]octane framework is locked into a rigid, boat-like geometry. This high energy barrier to conformational change means that substituents are held in well-defined spatial positions, which has profound implications for stereochemical control in reactions.

This rigidity makes the bicyclo[2.2.2]octane skeleton an excellent platform for studying through-bond and through-space electronic effects, as the geometric relationship between substituents is fixed. researchgate.netnih.gov The influence of a substituent at the C4 position on the reactivity at the C1 position is transmitted purely through the sigma bond framework (a field effect), without the complication of conformational changes. researchgate.net

The nature of the bridgehead positions is also critical. Being tertiary carbons, they are sterically demanding environments. However, a substituent at a bridgehead position, such as the hydroxyl group at C1 or the pentyl group at C4, experiences minimal steric hindrance from the rest of the cage-like structure. This allows for reactions to occur at the bridgehead functionality, while the rigid framework controls the trajectory of incoming reagents, leading to high stereoselectivity in reactions on adjacent atoms. The predictable stereochemical behavior makes these compounds valuable as conformationally constrained building blocks in organic synthesis.

Advanced Spectroscopic Methods for Stereochemical Assignments (e.g., NMR, X-ray Crystallography)

Unambiguous determination of the stereochemistry of bicyclo[2.2.2]octan-1-ol derivatives relies on advanced spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of bicyclic compounds in solution.

¹³C NMR: The chemical shifts in ¹³C NMR spectra are highly sensitive to the stereochemical environment. The rigid bicyclo[2.2.2]octane framework allows for the systematic study of through-space interactions, known as γ and δ effects, which cause characteristic shielding or deshielding of carbon nuclei. These effects are valuable for making stereochemical assignments. cdnsciencepub.com

¹H NMR: The proton NMR spectra provide information on the connectivity and relative orientation of protons through chemical shifts and coupling constants. In bicyclo[2.2.2]octane systems, long-range couplings can sometimes be observed. The introduction of double bonds or aromatic rings into the skeleton can cause unusual deshielding effects on the bridge methylene (B1212753) protons, which can be rationalized by considering the magnetic anisotropy of the π-systems. cdnsciencepub.com

Solid-State NMR: Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can provide structural information in the solid phase and are particularly useful for studying the dynamics of these molecules in crystals. nih.gov

Spectroscopic TechniqueInformation ObtainedKey Application for Bicyclo[2.2.2]octane SystemsReference
¹³C NMRChemical shifts, carbon environmentDetecting stereochemical effects (γ-gauche, δ-syn-axial interactions) on carbon shielding. cdnsciencepub.com
¹H NMRChemical shifts, coupling constantsDetermining proton connectivity and relative stereochemistry; observing long-range couplings. cdnsciencepub.comescholarship.org
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths, bond anglesUnambiguous determination of absolute and relative stereochemistry in the solid state. nih.govgoogle.com
Solid-State NMRStructure and dynamics in the solid phaseCharacterizing molecular motion and confirming solution-state structures. nih.gov

X-ray Crystallography: This technique provides the definitive proof of molecular structure and stereochemistry in the solid state by mapping the precise positions of atoms in a crystal. The crystal structure of bicyclo[2.2.2]octane-1,4-diol, a related compound, has been determined, confirming the geometry of the bicyclic core. google.com More complex structures incorporating the bicyclo[2.2.2]octane unit have also been analyzed, revealing details of packing and intermolecular interactions, and confirming stereochemical assignments made by other means. nih.govvulcanchem.com The data obtained, including bond lengths, bond angles, and torsional angles, are invaluable for understanding the strain and conformational properties of the ring system.

Electronic Structure and Theoretical Investigations of 4 Pentylbicyclo 2.2.2 Octan 1 Ol

Computational Studies on Bridgehead Alcohols and Bicyclo[2.2.2]octane Systems

Computational chemistry has become an indispensable tool for understanding the structure and reactivity of complex organic molecules. For bridgehead alcohols and bicyclo[2.2.2]octane systems, theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like 4-Pentylbicyclo[2.2.2]octan-1-ol. ukm.myscispace.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to perform geometry optimizations and calculate electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density.

For this compound, DFT calculations can elucidate the orientation of the pentyl group and the hydroxyl group at the bridgehead positions. The inherent D₃ₕ symmetry of the idealized bicyclo[2.2.2]octane core is broken by the substituents, and DFT can quantify these geometric distortions. The calculated electronic properties, such as the molecular electrostatic potential, can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Table 1: Representative Calculated Geometric Parameters for Bicyclo[2.2.2]octane Derivatives from DFT Studies

ParameterTypical Value
C1-C4 Bridgehead Distance (Å)~2.6
C-C-C Bond Angles in the Cage (°)Deviate from 109.5°
C-O Bond Length in Bridgehead Alcohol (Å)~1.43

Note: The values in this table are representative and can vary depending on the specific substituents and the level of theory used in the calculation.

The intrinsic, or gas-phase, acidity of an alcohol is a fundamental measure of its ability to donate a proton in the absence of solvent effects. For bridgehead alcohols, the acidity is influenced by the stability of the resulting alkoxide ion. researchgate.net Computational studies, often using methods like Fourier transform ion cyclotron resonance (FT-ICR) spectrometry combined with theoretical calculations, have shown that the acidity of bridgehead alcohols increases with the strain of the hydrocarbon framework. researchgate.net

In the case of this compound, the pentyl group at the 4-position exerts a substituent effect on the acidity of the bridgehead hydroxyl group. The pentyl group is an electron-donating group through an inductive effect. This donation of electron density to the bicyclic framework destabilizes the resulting alkoxide ion upon deprotonation, thereby decreasing the acidity (increasing the pKa) compared to the unsubstituted bicyclo[2.2.2]octan-1-ol. ias.ac.innih.gov The magnitude of this effect can be quantified through computational analysis of the gas-phase deprotonation energies.

Table 2: Predicted Trend in Gas-Phase Acidity for Substituted Bicyclo[2.2.2]octan-1-ols

Substituent at C4Electronic EffectPredicted Relative Gas-Phase Acidity
-HReference-
-PentylElectron-donating (inductive)Less acidic than reference
-CNElectron-withdrawingMore acidic than reference

Quantum Chemical Understanding of Field Effects and Resonance Interactions in Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane cage is a unique system for dissecting the nature of substituent effects. Due to its saturated and rigid structure, resonance effects between substituents at the 1 and 4 positions are negligible. nih.govacs.org This allows for the isolation and study of through-bond inductive effects and through-space field effects.

Quantum chemical modeling has been instrumental in distinguishing between these two modes of electronic communication. nih.govresearchgate.net Studies on 1,4-disubstituted bicyclo[2.2.2]octane derivatives have shown that the substituent effect is primarily transmitted through the sigma bonds of the cage (an inductive effect) rather than through space (a field effect). nih.govacs.org In this compound, the electron-donating nature of the pentyl group influences the electronic environment of the hydroxyl group at the opposite bridgehead position predominantly via this through-bond mechanism. The attenuation of the inductive effect through the bicyclic framework follows a predictable pattern. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications to Bicyclic Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orgnumberanalytics.com

For a molecule like this compound, FMO analysis can provide insights into its potential reactions. For instance, in a reaction where the alcohol acts as a nucleophile, the energy and shape of its HOMO would be of primary importance. The HOMO is likely to be localized on the oxygen atom of the hydroxyl group. The electron-donating pentyl group would raise the energy of the HOMO, potentially increasing its nucleophilicity compared to an unsubstituted bicyclo[2.2.2]octan-1-ol.

Conversely, in a reaction where the alcohol is protonated and undergoes substitution, the LUMO of the protonated species would be key. FMO theory can help predict the regioselectivity and stereoselectivity of such reactions by analyzing the orbital overlaps between the FMOs of the reactants. numberanalytics.com

Theoretical Evaluation of Strain Energy in Bicyclo[2.2.2]octane Derivatives

The bicyclo[2.2.2]octane framework possesses inherent strain energy due to deviations from ideal tetrahedral bond angles and eclipsed conformations along the C-C bonds of the bridges. This strain energy can be evaluated theoretically using computational methods, often by employing isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the equation. swarthmore.edu

Table 3: Comparison of Strain Energies in Bicyclic Systems

Bicyclic SystemApproximate Strain Energy (kcal/mol)
Bicyclo[2.2.2]octane10-12 swarthmore.eduresearchgate.netuq.edu.au
Cubane161.5-169.1 researchgate.net
Bicyclo[1.1.1]pentane67.0-68.0 uq.edu.au

This comparative data highlights the relatively moderate strain of the bicyclo[2.2.2]octane framework.

Advanced Spectroscopic and Mechanistic Investigations in Bicyclo 2.2.2 Octane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Bicyclo[2.2.2]octane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.2.2]octane derivatives. The rigid nature of this bicyclic system leads to distinct and predictable chemical shifts and coupling constants, which are highly dependent on the stereochemical arrangement of substituents.

The proton NMR spectra of bicyclo[2.2.2]octane derivatives are characterized by specific shielding effects and coupling constants that are invaluable for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com The rigid cage-like structure fixes the dihedral angles between adjacent protons, leading to predictable vicinal coupling constants based on the Karplus relationship. researchgate.net For instance, the coupling between a bridgehead proton and an adjacent methylene (B1212753) proton is typically observed.

In substituted bicyclo[2.2.2]octenes and octanes, the chemical shifts of protons are influenced by the anisotropic effects of nearby functional groups. cdnsciencepub.com For example, the presence of a carbonyl group can cause significant deshielding of protons in close proximity. cdnsciencepub.com Long-range couplings are also a feature of this system, often observed between protons separated by four or more bonds, which can further aid in making stereochemical assignments. cdnsciencepub.comresearchgate.net In one study, long-range coupling was noted between C-4 bridgehead protons and exo C-6 protons in certain bicyclic ketones. researchgate.net

The analysis of proton NMR spectra of various bicyclo[2.2.2]octene derivatives has shown that the geometry of the system can be distorted by the presence of other rings, such as a lactone ring, which is reflected in the NMR parameters. researchgate.net Solid-state ¹³C NMR studies on a steroidal bicyclo[2.2.2]octane rotor have demonstrated that the bicyclo[2.2.2]octane fragment can undergo rapid rotational motion, indicated by a strong, sharp signal even with long dephasing times. nih.gov

| Interactive Data Table: ¹H NMR Data for Bicyclo[2.2.2]octane Derivatives | | :--- | :--- | | Compound Subclass | Key ¹H NMR Features | | Bicyclo[2.2.2]octenes | Olefinic proton signals are informative. For example, in one derivative, a low-field olefinic signal at δ 5.57 was observed, coupled to both a methyl group and a bridgehead proton. cdnsciencepub.com | | Bicyclo[2.2.2]octenones | The geometry can be distorted by other fused rings, affecting the proton chemical shifts and coupling constants. researchgate.net | | Steroidal Bicyclo[2.2.2]octanes | In the solid state, the methylene carbons of the bicyclo[2.2.2]octane moiety can show a single strong signal (e.g., at δ 32.3), indicating dynamic rotational behavior. nih.gov |

While direct in situ NMR studies on 4-Pentylbicyclo[2.2.2]octan-1-ol are not widely documented, the technique is crucial for understanding transformations within the bicyclo[2.2.2]octane class. The synthesis of the bicyclo[2.2.2]octane core often involves key cycloaddition reactions, such as the Diels-Alder reaction. nih.govarkat-usa.org Monitoring these reactions in real-time using NMR can provide valuable mechanistic insights into the formation of the bicyclic skeleton.

For example, the thermal decomposition of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols has been studied, revealing a clean rearrangement to 1,4-dicarbonyl compounds. acs.org Such rearrangements can be meticulously followed by NMR to understand the kinetics and intermediates involved. The stability of these diols was found to be highly variable, and their transformation could be monitored to elucidate the reaction pathway. acs.org These studies highlight the power of spectroscopic methods in tracking the progress of reactions and identifying transient species in the transformations of bicyclo[2.2.2]octane systems.

Mass Spectrometry Techniques for Structural Elucidation and Reaction Mechanism Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of bicyclo[2.2.2]octane derivatives. In conjunction with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. vanderbilt.edu The fragmentation patterns observed in the mass spectra provide valuable structural information.

For bicyclic systems, the retro-Diels-Alder reaction is a common fragmentation pathway observed in the mass spectrometer. aip.org The mass spectra of various bicyclic and polycyclic compounds, including those with the bicyclo[2.2.2]octane framework, have been examined to identify diagnostic ions that can aid in structure determination. researchgate.net A study on the structural identification of petroleum acids involved the conversion of these acids to their corresponding hydrocarbons, which were then analyzed by multidimensional GC-MS. scispace.com This approach allowed for the identification of numerous bicyclic compounds, including a derivative of 4-pentylbicyclo[2.2.2]octane. scispace.com

The electron ionization (EI) mass spectra of polyfunctional compounds containing hydroxyl groups, such as this compound, are expected to show characteristic fragmentation patterns, including the loss of a water molecule. aip.org

| Interactive Data Table: Mass Spectrometry Data for Bicyclo[2.2.2]octane Derivatives | | :--- | :--- | | Compound/Derivative | Key Mass Spectrometry Findings | | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | Identified in petroleum acid mixtures after conversion to the corresponding hydrocarbon and analysis by multidimensional GC-MS. scispace.com | | General Bicyclo[2.2.2]octane systems | The retro-Diels-Alder reaction is a diagnostically important fragmentation process. aip.org | | Polyfunctional Bicyclo[2.2.2]octanes | The presence of functional groups like hydroxyl or carboxyl groups leads to characteristic fragmentation patterns that are useful for structural elucidation. aip.org |

X-ray Crystallography for Precise Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry and conformational details. For the bicyclo[2.2.2]octane system, X-ray diffraction can precisely map the bond lengths, bond angles, and the rigid cage-like conformation.

Applications of Bicyclo 2.2.2 Octane Scaffolds in Advanced Organic Synthesis and Materials Science

Bicyclo[2.2.2]octane Derivatives as Chiral Building Blocks for Complex Molecule Synthesis

The inherent rigidity and well-defined stereochemistry of the bicyclo[2.2.2]octane framework make it an exceptional chiral scaffold for asymmetric synthesis. acs.orgnih.gov By controlling the spatial arrangement of functional groups, these derivatives can direct the formation of specific stereoisomers, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

One notable example is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. acs.orgnih.gov Its rigid structure, featuring a sterically hindered bridgehead primary amine and an endocyclic chiral center, drastically reduces conformational freedom. acs.org This rigidity has been leveraged in the field of foldamers, where the incorporation of ABOC residues helps to stabilize specific helical structures in peptides and peptidomimetics. acs.orgibmmpeptide.com

Furthermore, derivatives of ABOC, such as the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), have been investigated as ligands in chiral catalytic systems. acs.org For instance, tripeptides containing ABOC have been used as organocatalysts in aldol (B89426) reactions, yielding products with high enantioselectivity. acs.org Similarly, chiral ligands derived from DABO have shown efficacy in copper-catalyzed asymmetric Henry reactions. acs.org

Another significant chiral scaffold derived from this bicyclic system is cis-2,5-diaminobicyclo[2.2.2]octane. acs.org This C₂-symmetric diamine has been synthesized in enantiopure form and used to create "salen" type ligands. acs.org These ligands, when complexed with metals such as chromium(III) and cobalt(II), form highly effective catalysts for a variety of enantioselective transformations, including hetero-Diels-Alder reactions and the Nozaki-Hiyama-Kishi allylation of aldehydes. acs.org The predictable stereochemical outcomes of these reactions underscore the value of the bicyclo[2.2.2]octane scaffold in creating a well-defined chiral environment around a catalytic metal center. acs.org

Design and Utilization of Bicyclo[2.2.2]octane Systems as Bioisosteres in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable non-classical bioisostere, particularly as a three-dimensional replacement for the flat, two-dimensional para-phenyl group in drug design. pharmablock.com

Bicyclo[2.2.2]octane as Saturated Phenyl Ring Mimics

The rationale for using BCO as a phenyl ring mimic lies in its similar size and geometry. pharmablock.com The distance between the 1 and 4 positions of the BCO scaffold is comparable to the distance between the para positions of a phenyl ring, allowing it to maintain the correct orientation of substituents for biological activity. pharmablock.com

However, the key difference and advantage of the BCO scaffold is its fully saturated, sp³-hybridized nature. pharmablock.com High aromatic ring counts in drug candidates are often associated with undesirable properties such as poor aqueous solubility, high lipophilicity, and increased metabolic susceptibility. pharmablock.com Replacing a phenyl ring with a BCO moiety can mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with improved clinical success rates. pharmablock.com This substitution can lead to enhanced solubility, better metabolic stability, and potentially reduced toxicity, while preserving or even improving pharmacological efficacy. pharmablock.comnih.gov

Table 1: Geometric Comparison of Bioisosteric Scaffolds

Scaffold Bridgehead Distance (Å)
p-Phenyl 2.79-2.89
Bicyclo[2.2.2]octane (BCO) 2.60
Cubane (CUB) 2.72
Bicyclo[1.1.1]pentane (BCP) 1.85

This table is generated from data in references pharmablock.comnih.gov.

2-Oxabicyclo[2.2.2]octane as Novel Saturated Bioisosteres

Building on the success of the BCO scaffold, researchers have developed novel derivatives to further refine physicochemical properties. A significant advancement is the creation of 2-oxabicyclo[2.2.2]octane as a next-generation bioisostere for the phenyl ring. nih.govexlibrisgroup.comdntb.gov.uaenamine.net The introduction of an oxygen atom into the bicyclic framework offers a strategic modification to modulate properties like solubility and lipophilicity. nih.govexlibrisgroup.com

The design of 2-oxabicyclo[2.2.2]octane was based on an analysis of the pros and cons of existing bioisosteres like BCO and bicyclo[1.1.1]pentane. nih.govexlibrisgroup.com A key synthetic route to this scaffold involves the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govexlibrisgroup.com

The practical utility of this novel bioisostere has been demonstrated by incorporating it into the structures of known drugs, such as the anticancer agent Imatinib. nih.govexlibrisgroup.com This substitution led to a notable improvement in several key drug-like properties. nih.govexlibrisgroup.com

Table 2: Physicochemical Properties of Imatinib and its Bioisosteric Analogs

Compound Water Solubility (µM) clogP Metabolic Stability (t₁/₂ min)
Imatinib (phenyl ring) 351 4.5 60
BCO-Imatinib 113 3.6 -
2-Oxabicyclo[2.2.2]octane-Imatinib 389 - 87

This table is generated from data in reference nih.gov.

As shown in the table, replacing the para-substituted phenyl ring in Imatinib with a bicyclo[2.2.2]octane (BCO) core decreased aqueous solubility. nih.gov In contrast, the incorporation of the 2-oxabicyclo[2.2.2]octane scaffold not only restored but slightly increased the water solubility compared to the parent drug. nih.gov Furthermore, this modification led to a significant enhancement in metabolic stability, as indicated by the longer half-life in human liver microsomes. nih.govexlibrisgroup.com These findings highlight the potential of 2-oxabicyclo[2.2.2]octane to be a superior bioisostere for the phenyl ring in drug discovery projects. nih.govexlibrisgroup.com

Integration of Bicyclo[2.2.2]octane Frameworks in Supramolecular Chemistry and Advanced Materials

The rigidity and well-defined geometry of the bicyclo[2.2.2]octane scaffold also make it an attractive building block for the construction of ordered, functional materials at the molecular level. Its applications in this domain range from the creation of porous crystalline solids to the synthesis of high-performance polymers. acs.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs) Incorporating Bicyclo[2.2.2]octane Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size and surface area, are directly related to the geometry and functionality of the organic linker. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been employed as a rigid, linear linker in the synthesis of MOFs. mdpi.comrsc.org

A significant advantage of using aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylate, as opposed to more common aromatic linkers like terephthalic acid, is the potential to create highly transparent MOFs. rsc.orgresearchgate.net Aromatic linkers often exhibit strong light absorption, which can limit the optical applications of the resulting materials. researchgate.net In contrast, MOFs constructed with bicyclo[2.2.2]octane-based linkers can be transparent to a wider range of light, opening up possibilities for their use in optical devices or as solid-state solvents for spectroscopic studies of guest molecules. researchgate.net The rigid, non-aromatic nature of the BCO linker helps to maintain a porous structure while eliminating the electronic transitions that cause color in aromatic systems. researchgate.net

Applications in Polymer Chemistry for High-Performance Materials

The bicyclo[2.2.2]octane unit has been incorporated into the backbone of polymers, particularly polyimides, to create materials with exceptional properties. Polyimides are known for their high thermal stability and mechanical strength, but they are often insoluble and can be colored, which limits their processability and applications.

By using alicyclic dianhydrides, such as bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride, in the synthesis of polyimides, it is possible to overcome some of these drawbacks. acs.org The introduction of the non-planar, rigid bicyclic structure disrupts the chain packing that often leads to insolubility in aromatic polyimides. acs.orgmdpi.com

The resulting polyimides exhibit a remarkable combination of properties:

High Solubility: They are often soluble in a range of organic solvents at room temperature, which greatly facilitates their processing into films and coatings. acs.orgmdpi.com

Excellent Thermal Stability: These polyimides typically show no significant weight loss at temperatures up to 400 °C and possess high glass transition temperatures, often exceeding 380 °C. acs.org

Optical Transparency: The absence of extended aromatic systems results in polymers that are essentially colorless and highly transparent in the visible region of the spectrum. acs.org

Good Mechanical and Dielectric Properties: Films made from these polyimides are flexible and tough, with good tensile strength and modulus, and they exhibit low dielectric constants, making them suitable for applications in microelectronics. acs.org

Table 3: Properties of Polyimide Films from Bicyclo[2.2.2]octane Dianhydride 5a

Aromatic Diamine Tensile Modulus (GPa) Tensile Strength (MPa) Elongation at Break (%) Dielectric Constant
4,4'-Diaminodiphenyl ether 2.0 83 11 3.5
4,4'-Diaminodiphenylmethane 1.8 66 6 3.4
4,4'-Diaminodiphenyl sulfone 2.6 96 5 3.7

This table is generated from data in reference acs.org.

These properties make bicyclo[2.2.2]octane-based polyimides highly promising for advanced applications, such as substrates for flexible displays, interlayer insulating films in integrated circuits, and other areas where a combination of thermal stability, processability, and optical clarity is required. acs.orggoogle.com

Bicyclo[2.2.2]octane Derivatives in Ligand Design for Catalysis

The rigid and well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent building block for the synthesis of ligands used in catalysis. These ligands can coordinate with metal centers to form catalysts with high activity and selectivity.

Development of Chiral Ligands for Asymmetric Catalysis

A significant area of research has been the development of chiral ligands based on the BCO framework for use in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.

One notable class of such ligands is the bicyclo[2.2.2]octane-derived diols (BODOLs). An improved synthetic route has allowed for greater structural diversity in these ligands. lu.se When combined with titanium(IV) isopropoxide, these ligands have been effective in the asymmetric reduction of acetophenone (B1666503) with catecholborane, achieving high enantiomeric excesses (up to 98% ee). lu.se The steric and electronic properties of the BODOLs can be tuned by varying the substituents on the bicyclic core, influencing the stereochemical outcome of the reaction.

Another innovative approach involves the use of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. acs.org This diamine can be condensed with salicylaldehydes to form "salen" ligands, which can then complex with various metals. acs.org These metal-salen complexes have demonstrated excellent performance in several asymmetric reactions, including cyclopropanation and the Henry (nitroaldol) condensation. acs.org The predictable stereochemical outcomes are attributed to the well-defined chiral environment created by the BCO-based ligand around the metal center. acs.org

Furthermore, chiral cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane framework have been synthesized and employed in asymmetric C-H activation reactions. bohrium.comresearchgate.netnih.gov These ligands, when complexed with rhodium, have shown high efficiency and enantioselectivity in the synthesis of chiral hydrophenanthridinones. bohrium.comnih.gov Structural analysis of these catalysts reveals that the rigid BCO scaffold creates a unique chiral pocket around the metal, leading to superior catalytic performance compared to other common chiral Cp ligands. bohrium.comnih.gov

Table 2: Examples of Chiral Bicyclo[2.2.2]octane-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReactionKey Findings
Bicyclo[2.2.2]octane-derived diols (BODOLs)TitaniumAsymmetric reduction of acetophenoneHigh enantiomeric excess (up to 98% ee). lu.se
cis-2,5-Diaminobicyclo[2.2.2]octane-salenCobalt, Copper, ChromiumCyclopropanation, Henry condensation, Nozaki-Hiyama-Kishi allylation, hetero-Diels-AlderExcellent catalytic efficiency and predictable stereochemistry. acs.org
Chiral Bicyclo[2.2.2]octane-fused Cyclopentadienyl (Cp)RhodiumAsymmetric C-H activationHigh yields and enantioselectivities in the synthesis of chiral heterocycles. bohrium.comnih.gov

Role in Organometallic Catalysis Involving Bicyclo[2.2.2]octane-based Ligands

The application of BCO-based ligands extends broadly across organometallic catalysis. The rigid framework of these ligands plays a crucial role in controlling the reactivity and selectivity of the metal center.

For instance, 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) derivatives represent a class of trialkylphosphine ligands with a unique rigid structure. arkat-usa.org The BCO framework constrains the geometry around the phosphorus atom, resulting in a small steric demand similar to trimethylphosphine, while also allowing for electronic tuning through modification of the silicon substituent. arkat-usa.org This combination of properties makes SMAP ligands valuable for mechanistic studies and the development of efficient catalytic systems. arkat-usa.org

The versatility of the BCO scaffold is further highlighted by the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in its own right and as a ligand in organometallic complexes. eurjchem.com While DABCO itself is not chiral, its rigid structure and basic nitrogen atoms make it an effective and widely used catalyst in numerous organic transformations. eurjchem.com

In the context of designing new materials, the bicyclo[2.2.2]octane unit is also explored as a three-dimensional bioisostere for a para-phenyl group in drug discovery. pharmablock.comnih.gov This application, while not directly catalytic, underscores the value of the BCO scaffold's rigid geometry in creating molecules with specific spatial arrangements to interact with biological targets.

Natural Product Synthesis and Biosynthetic Investigations of Bicyclo 2.2.2 Octane Containing Compounds

Occurrence and Significance of Bicyclo[2.2.2]octane Scaffolds in Biologically Active Natural Products

The bicyclo[2.2.2]octane ring system is a key structural feature in numerous biologically active natural products, ranging from terpenes to complex indole (B1671886) alkaloids. ibmmpeptide.comresearchgate.net While there is no evidence of 4-Pentylbicyclo[2.2.2]octan-1-ol itself being a natural product, its core structure is prevalent in molecules produced by fungi, plants, and marine organisms. The rigid nature of this scaffold provides a fixed three-dimensional orientation for functional groups, which is often crucial for specific interactions with biological targets.

A prominent class of natural products featuring a related core is the bicyclo[2.2.2]diazaoctane indole alkaloids, which are primarily isolated from fungal species of Aspergillus, Penicillium, and Malbranchea. nih.govnih.gov This family of compounds exhibits a wide range of potent biological activities, including insecticidal, antitumor, anthelmintic, and antibacterial properties. nih.gov The structural diversity within this family is remarkable, with variations in stereochemistry and substitutions leading to a broad spectrum of biological effects. nih.gov

In the realm of terpenes, the bicyclo[2.2.2]octane skeleton is also found in various natural products. For instance, pallamolide A, a 7,8-seco-labdane terpenoid, possesses a unique bicyclo[2.2.2]octane core. rsc.org The biosynthesis of these terpenoid structures is catalyzed by terpene synthases, which are capable of complex cyclization cascades. rsc.orgnih.gov The andibenins are another family of fungal natural products that feature a bicyclo[2.2.2]octane core, which is proposed to be formed through an intramolecular Diels-Alder reaction. nih.gov

The significance of the bicyclo[2.2.2]octane scaffold also extends to synthetic molecules designed for therapeutic applications. For example, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid have been investigated as constrained scaffolds in the development of foldamers and chiral catalysts. ibmmpeptide.com Furthermore, metal complexes incorporating bicyclo[2.2.2]octane ligands have shown potent cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in the design of novel chemotherapeutic agents. greenscreenchemicals.org

The synthetic compound 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a close derivative of the title compound, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com This underscores the value of the bicyclo[2.2.2]octane framework in constructing molecules with desirable pharmacological properties.

Biomimetic Synthesis Approaches Towards Bicyclo[2.2.2]octane-Containing Natural Products

The synthesis of natural products containing the bicyclo[2.2.2]octane core has been a significant focus of chemical research. Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways, has proven to be a powerful strategy. A recurring theme in both the proposed biosynthesis and the biomimetic synthesis of these compounds is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the six-membered ring system of the bicyclic core. nih.gov

For the bicyclo[2.2.2]diazaoctane indole alkaloids, the key biosynthetic step is believed to be an intramolecular hetero-Diels-Alder (IMDA) reaction. nih.gov This hypothesis has inspired numerous synthetic efforts. For example, the total synthesis of brevianamide (B1173143) B has been achieved through a biomimetic approach where an azadiene intermediate undergoes an intramolecular Diels-Alder reaction to form the characteristic bicyclic core. nih.gov Similarly, the synthesis of other related alkaloids, such as stephacidin A, has been accomplished using strategies that hinge on this biomimetic cycloaddition. evitachem.com

In the case of terpenoid natural products, such as the andibenins, a biomimetic intramolecular Diels-Alder reaction has also been successfully employed to construct the bicyclo[2.2.2]octane core. nih.gov The synthesis of pallamolide A has also been approached biomimetically, featuring an unusual intramolecular vinylogous aldol (B89426) reaction to assemble the bicyclic core. rsc.org

The synthesis of this compound itself is typically achieved through synthetic routes starting from bicyclic precursors, such as bicyclo[2.2.2]octane derivatives, and involves cyclization reactions. evitachem.com One documented method involves the preparation of the corresponding iodide, 1-iodo-4-pentylbicyclo[2.2.2]octane, from this compound by treatment with hydroiodic acid. vanderbilt.edu This suggests that the alcohol can be synthesized from other functionalized bicyclo[2.2.2]octane precursors.

The power of the Diels-Alder reaction in this context lies in its ability to rapidly build molecular complexity and control stereochemistry, which is crucial for achieving the specific three-dimensional structures of the natural products.

Elucidation of Biosynthetic Pathways for Bicyclo[2.2.2]diazaoctane Indole Alkaloids

The biosynthesis of the complex bicyclo[2.2.2]diazaoctane indole alkaloids has been a subject of intense investigation. Through genome mining and gene knockout experiments, the biosynthetic gene clusters responsible for the production of several of these alkaloids, including the notoamides, paraherquamides, and malbrancheamides, have been identified. pnas.orgnih.gov These studies have revealed a common biosynthetic strategy that involves a non-ribosomal peptide synthetase (NRPS), prenyltransferases, and a series of oxidative enzymes. pnas.orgnih.gov

The biosynthesis is initiated by an NRPS that synthesizes a dipeptide intermediate from two amino acid precursors, typically tryptophan and another cyclic amino acid like proline. nih.gov This dipeptide is then subjected to a series of tailoring modifications, including prenylation and oxidation, to generate the precursor for the key cyclization step. The formation of the bicyclo[2.2.2]diazaoctane core is widely believed to proceed through an intramolecular hetero-Diels-Alder reaction, although the exact enzymatic machinery responsible for this transformation has been a topic of much research and debate. nih.govnih.gov

Recent studies have identified enzymes that are proposed to function as "Diels-Alderases," catalyzing this key cycloaddition reaction. nih.gov These enzymes are thought to control the stereoselectivity of the reaction, leading to the formation of specific diastereomers of the natural products. The evolution of these biosynthetic pathways has resulted in a remarkable diversity of structures, with different fungal strains producing unique sets of alkaloids. nih.gov

Enzymatic Mechanisms and Stereocontrol in Natural Product Biosynthesis

The formation of the bicyclo[2.2.2]octane scaffold in natural products is a testament to the remarkable catalytic power and stereocontrol of enzymes. Terpene synthases, for example, catalyze the cyclization of linear precursors like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) into a vast array of cyclic terpene structures, including those with the bicyclo[2.2.2]octane core. rsc.orgnih.gov These enzymes utilize a carbocation-driven reaction cascade within a precisely shaped active site to guide the folding of the substrate and stabilize high-energy intermediates, thereby dictating the stereochemical outcome of the final product. researchgate.net

In the biosynthesis of bicyclo[2.2.2]diazaoctane indole alkaloids, the stereocontrol of the key intramolecular Diels-Alder reaction is of paramount importance. While the reaction can proceed non-enzymatically, the high stereoselectivity observed in nature strongly suggests the involvement of a "Diels-Alderase" enzyme. rsc.orgillinois.edu These enzymes are thought to function by pre-organizing the substrate in a conformation that favors the desired transition state for the cycloaddition, thus ensuring the formation of a single stereoisomer. nih.gov

Computational studies have provided insights into the energy barriers of different reaction pathways, suggesting that in some cases, the stereochemical outcome can be influenced by the oxidation state of the indole ring prior to cyclization. nih.gov The discovery and characterization of these biosynthetic enzymes not only illuminate how nature constructs such complex molecules but also provide powerful tools for the chemoenzymatic synthesis of novel, biologically active compounds. researchgate.net The ability of these enzymes to exert precise control over complex chemical transformations offers valuable lessons for the design of new synthetic catalysts and methodologies.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 76921-55-6 alfa-chemistry.comsigmaaldrich.com
Molecular Formula C13H24O sigmaaldrich.com
Molecular Weight 196.33 g/mol sigmaaldrich.com
Melting Point 60-62 °C sigmaaldrich.com
Boiling Point 260.1 ± 8.0 °C at 760 Torr alfa-chemistry.com
Density 0.998 ± 0.06 g/cm³ alfa-chemistry.com

| Flash Point | 107.8 ± 10.9 °C | alfa-chemistry.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bicyclo[2.2.2]octan-1-ol
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
1-aminobicyclo[2.2.2]octane-2-carboxylic acid
Notoamides
Paraherquamides
Malbrancheamides
Brevianamide B
Stephacidin A
Pallamolide A
Andibenins
1-iodo-4-pentylbicyclo[2.2.2]octane
Geranyl pyrophosphate

Q & A

Q. How is 4-Pentylbicyclo[2.2.2]octan-1-OL synthesized, and what purification methods are recommended?

The synthesis typically involves functionalizing the bicyclo[2.2.2]octane scaffold via nucleophilic substitution or catalytic hydrogenation. For example, Chapman et al. (1970) demonstrated methods for introducing substituents at the 4-position using Grignard reagents or palladium-catalyzed coupling . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity should be verified via HPLC (>98%) .

Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?

  • 1H/13C NMR : Resolves bicyclic framework and pentyl chain conformation (e.g., coupling constants for bridgehead protons).
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and C-O stretching (1050–1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

Experimental values include:

PropertyValueMethodReference
Melting Point (°C)160–162 (literature)Differential Scanning Calorimetry
Solubility in WaterPartly solubleHPLC Analysis
Predicted properties (e.g., density: 1.06 g/cm³) can be derived via computational tools .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar bicyclic alcohols:

  • Use PPE (gloves, goggles), fume hoods, and avoid inhalation.
  • In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

Density Functional Theory (DFT) simulations model solvation effects and transition states. For example, predicted boiling points (345.18°C) align with group contribution methods, but discrepancies may arise due to hydrogen bonding in polar solvents . Validate with experimental kinetic studies (e.g., hydrolysis rates in acetonitrile vs. water).

Q. What strategies resolve contradictions between experimental and predicted solubility data?

Re-evaluate experimental conditions (temperature, purity) and computational parameters (e.g., solvent model accuracy in COSMO-RS). For instance, partial water solubility observed experimentally may conflict with predictions due to aggregation effects .

Q. How does the bicyclo[2.2.2]octane scaffold influence stereochemical outcomes in reactions?

The rigid structure imposes steric constraints, favoring axial attack in nucleophilic substitutions. Compare with bicyclo[2.2.1] systems to assess ring strain effects on reaction pathways .

Q. What are the challenges in scaling up synthesis for research applications?

Exothermic reactions during pentyl chain addition require controlled temperature gradients. Catalytic efficiency drops at larger scales; optimize via flow chemistry or immobilized catalysts .

Q. How can this compound be utilized as an intermediate in pharmacologically active molecules?

Functionalize the hydroxyl group for esterification or amidation. For example, Santa Cruz Biotechnology highlights its use in synthesizing carboxylic acid derivatives for drug candidates .

Q. What advanced techniques analyze surface adsorption of this compound in environmental studies?

Microspectroscopic imaging (e.g., AFM-IR) tracks adsorption on indoor surfaces. Compare with octanol-water partition coefficients (log P) to predict environmental mobility .

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